Ethyl 4,5-dimethylisoxazole-3-carboxylate
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Overview
Description
Ethyl 4,5-dimethylisoxazole-3-carboxylate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
The synthesis of Ethyl 4,5-dimethylisoxazole-3-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of aromatic aldehydes with nitroacetic esters to form intermediate alkyl-5-hydroxy-6-oxo-4-aryl-6 H-1,2-oxazine-3-carboxylate derivatives, which can then be converted to the desired isoxazole derivative . Another approach involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .
Chemical Reactions Analysis
Ethyl 4,5-dimethylisoxazole-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ethyl 4,5-dimethylisoxazole-3-carboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, isoxazole derivatives, including this compound, have been studied for their potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agents . These compounds have shown promising results in various preclinical studies and are being explored for their therapeutic potential.
Mechanism of Action
The mechanism of action of Ethyl 4,5-dimethylisoxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to modulate the activity of enzymes, receptors, and ion channels, leading to their diverse biological effects. For example, some isoxazole derivatives have been shown to inhibit the activity of p38 MAP kinase, which plays a key role in inflammatory responses . The exact molecular targets and pathways involved in the action of this compound may vary depending on its specific structure and functional groups.
Comparison with Similar Compounds
Ethyl 4,5-dimethylisoxazole-3-carboxylate can be compared with other similar compounds, such as 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted-4,5-dihydroisoxazoles . These compounds share the isoxazole core structure but differ in the nature and position of substituents on the ring. The unique structural features of this compound, such as the presence of ethyl and dimethyl groups, contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 4,5-dimethyl-1,2-oxazole-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-4-11-8(10)7-5(2)6(3)12-9-7/h4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEROVXUVZLDVPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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